An In-Depth Technical Guide to 3-(Piperidin-1-yl)propanoic acid hydrochloride
An In-Depth Technical Guide to 3-(Piperidin-1-yl)propanoic acid hydrochloride
Introduction
The piperidine nucleus is a cornerstone of medicinal chemistry, representing one of the most significant heterocyclic scaffolds in modern drug design.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including treatments for cancer, neurological disorders, and infectious diseases.[3][4] Within this vital class of compounds, 3-(Piperidin-1-yl)propanoic acid hydrochloride (CAS: 14788-15-9) emerges as a versatile bifunctional building block. This molecule uniquely combines a basic piperidine ring with an acidic propanoic acid chain, offering two distinct points for chemical modification.
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Piperidin-1-yl)propanoic acid hydrochloride. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates to construct more complex molecular architectures. The following sections will detail the compound's identity, structural characteristics, a validated synthetic approach, reactivity profile, and essential safety protocols, providing a holistic understanding for its effective application in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are paramount for its successful application. 3-(Piperidin-1-yl)propanoic acid hydrochloride is a stable, solid material at room temperature, valued for its utility as a synthetic intermediate.[5]
Identifiers and Structure
The compound is systematically named and cataloged under various identifiers to ensure unambiguous recognition in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | 3-piperidin-1-ylpropanoic acid;hydrochloride | [6] |
| CAS Number | 14788-15-9 | [6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [5][7] |
| Molecular Weight | 193.67 g/mol | [5][6][7] |
| SMILES | C1CCN(CC1)CCC(=O)O.Cl | [6] |
| InChI Key | ZBTNZXCCWPOONU-UHFFFAOYSA-N | [5][6] |
| Common Synonyms | 1-Piperidinepropanoic acid hydrochloride, beta-Piperidinopropionic acid hydrochloride | [5][6] |
Physicochemical Properties
The physical properties dictate the handling, storage, and reaction conditions for the compound. It is typically supplied as a high-purity solid.
| Property | Value | Source |
| Appearance | Solid, powder form | [5] |
| Purity | Typically ≥95% | [7] |
| Melting Point | 215-216 °C | |
| Storage Temperature | Room Temperature, sealed in a dry environment | [8] |
Caption: Relationship between the free base and its hydrochloride salt.
Section 2: Spectroscopic and Structural Characterization
Structural confirmation and purity assessment are critical validation steps. While specific spectra for this exact compound are proprietary to suppliers, a detailed analysis based on its known structure allows for the prediction of its spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three regions of the molecule. The protons on the piperidine ring alpha to the nitrogen (N-CH₂) will appear downfield (~3.0-3.5 ppm) as broad multiplets. The protons on the beta and gamma carbons of the piperidine ring will be further upfield (~1.5-2.0 ppm). The two methylene groups of the propanoic acid chain (-CH₂-CH₂-COOH) will present as two distinct triplets, likely in the range of 2.8-3.2 ppm and 2.5-2.9 ppm, respectively. The acidic proton of the carboxylic acid may be a very broad singlet or may not be observed depending on the solvent.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the carboxylic acid at the most downfield position (~170-180 ppm). The carbons of the piperidine ring will appear in the aliphatic region, with the carbons alpha to the nitrogen being the most deshielded (~50-55 ppm). The remaining piperidine and propanoic acid carbons will resonate between ~20-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under typical electron ionization (EI) conditions, the compound would first lose HCl. The resulting molecular ion peak for the free base (C₈H₁₅NO₂) would be observed at m/z = 157.21. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of 3-(Piperidin-1-yl)propanoic acid hydrochloride would be characterized by:
-
A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded dimer and the N-H⁺ stretch of the ammonium salt.
-
A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
-
C-H stretching vibrations for the aliphatic CH₂ groups just below 3000 cm⁻¹.
Section 3: Synthesis and Reactivity
Synthetic Pathway: A Field-Proven Approach
From an application scientist's perspective, the most reliable and scalable synthesis of this compound is achieved via a Michael addition reaction. This pathway is chosen for its high efficiency, use of readily available starting materials, and straightforward purification.
The reaction involves the conjugate addition of piperidine to an acrylic acid derivative. Using ethyl acrylate is often preferred for its ease of handling, followed by a simple hydrolysis step to yield the desired carboxylic acid. The final step is salt formation with hydrochloric acid.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)propanoic acid hydrochloride
This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Michael Addition:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq) and ethanol (as solvent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add ethyl acrylate (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality here is to control the exothermic reaction to prevent side-product formation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Remove the solvent under reduced pressure to yield the crude intermediate ester.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude ester from the previous step in a mixture of water and ethanol.
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours. The use of excess base ensures complete conversion of the ester to the carboxylate salt.
-
Cool the reaction to room temperature and acidify carefully with concentrated HCl to a pH of ~6. This protonates the carboxylate.
-
Concentrate the mixture in vacuo to obtain the crude free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of isopropanol.
-
Add a solution of HCl in diethyl ether or isopropanol (~1.1 eq) dropwise with vigorous stirring.
-
The hydrochloride salt will precipitate out of the solution. This precipitation is a self-validating purification step, as many impurities will remain in the solvent.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.
-
-
Validation:
-
Confirm the identity and purity of the final product using NMR, IR, and melting point analysis as described in Section 2.
-
Chemical Reactivity
The molecule's reactivity is governed by its two primary functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like EDC or DCC), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.
-
Piperidine Nitrogen: As a tertiary amine, the nitrogen is basic and nucleophilic (in its free base form). It can be quaternized with alkyl halides, although this is less common for this specific building block. Its primary role is to impart basicity and serve as a structural anchor.
Section 4: Applications in Research and Drug Development
3-(Piperidin-1-yl)propanoic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional nature, acting as a "linker" or scaffold.
-
Scaffold for Library Synthesis: The carboxylic acid provides a handle for amide coupling, allowing chemists to attach a wide variety of amine-containing fragments. Simultaneously, the piperidine ring provides a defined spatial orientation and a basic center, which is often critical for interacting with biological targets like GPCRs or ion channels.[3]
-
Introduction of Physicochemical Properties: Incorporating this moiety into a larger molecule can enhance water solubility (due to the ionizable groups) and introduce a basic nitrogen, which can be tuned to achieve a desired pKa for optimal pharmacokinetic properties (ADME).[3]
-
Neurological and CNS Drug Discovery: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[3][4] This building block is therefore highly relevant for synthesizing novel compounds for evaluation as analgesics, antipsychotics, or treatments for neurodegenerative diseases.[4][9]
Caption: Role as a versatile building block in chemical synthesis.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[6]
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Recommended Handling Procedures
A self-validating safety workflow ensures minimal exposure and risk.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.
-
Dispensing: When weighing and transferring the solid, use anti-static spatulas and weighing boats to prevent dispersal of the powder.
-
Spill Response: In case of a spill, cordon off the area. Absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal. Do not use combustible materials like paper towels for large spills.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Conditions: Store in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Keep in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Avoid storage with strong bases (which would deprotonate the compound) and strong oxidizing agents.[11]
Conclusion
3-(Piperidin-1-yl)propanoic acid hydrochloride is a well-defined and highly valuable chemical intermediate. Its bifunctional nature, combining a piperidine scaffold with a reactive carboxylic acid handle, makes it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is the foundation for its safe and effective use in the synthesis of novel and potentially therapeutic compounds. Its continued application in drug discovery underscores the enduring importance of the piperidine motif in developing the next generation of pharmaceuticals.
References
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Ark Pharm, Inc. (n.d.). 14788-15-9 | 3-(Piperidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 26371-07-3 | Product Name : 3-(Piperidin-1-yl)propanoic Acid. Retrieved from [Link]
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ResearchGate. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
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